LogP Differentiation vs. Unsubstituted Thiophene Acid
The 4-pyridyl substitution raises the partition coefficient (LogP) by approximately 0.9 log units relative to unsubstituted thiophene-2-carboxylic acid, moving the compound into a more desirable lipophilicity range for fragment hits (1 < LogP < 3). This quantified increase in LogP directly influences membrane permeability predictions and off-target promiscuity risk in early-stage screening. [1]
| Evidence Dimension | Octanol-water partition coefficient (XLogP3 / computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.51 (XLogP3 computed by PubChem); vendor-reported value 2.5083 |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: XLogP3 ≈ 1.6 (PubChem computed value) |
| Quantified Difference | ΔLogP ≈ +0.9 (4-pyridyl derivative is more lipophilic) |
| Conditions | XLogP3 computational model (PubChem); comparable computational environments. |
Why This Matters
Procurement teams selecting fragment libraries prioritize compounds with fragment-like LogP values (1–3); the 4-pyridyl isomer occupies a more central position in this range than the parent thiophene acid, increasing its utility in unbiased fragment screens without requiring additional hydrophobicity balancing.
- [1] Molbase / American Custom Chemicals Corporation, Compound Information Page for 5-pyridin-4-ylthiophene-2-carboxylic acid (CHM0003094). LogP: 2.5083. View Source
